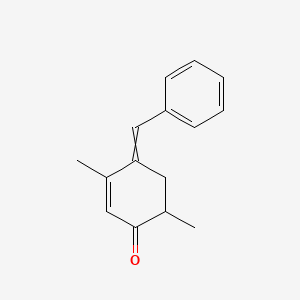

4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one

Description

4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one (CAS: 667937-08-8) is a substituted cyclohexenone derivative with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol . Its structure features:

- A cyclohexenone core with a ketone group at position 1.

- A conjugated double bond between carbons 2 and 2.

- Methyl groups at positions 3 and 5.

- A benzylidene moiety (phenylmethylene group) at position 3.

Its stereoelectronic properties may also facilitate cycloaddition reactions or serve as a Michael acceptor in organic synthesis .

Properties

CAS No. |

667937-08-8 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-benzylidene-3,6-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C15H16O/c1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13/h3-7,9-10,12H,8H2,1-2H3 |

InChI Key |

RVVMBEKQQIYEQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=CC2=CC=CC=C2)C(=CC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one typically involves the condensation of benzaldehyde with 3,6-dimethylcyclohex-2-en-1-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Cyclohexenone Derivatives

Cyclohexenone derivatives are widely studied for their structural diversity and reactivity. Below is a comparative analysis of 4-benzylidene-3,6-dimethylcyclohex-2-en-1-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Table 2: Physicochemical and Reactivity Differences

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility | Reactivity Notes |

|---|---|---|---|---|

| 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one | Not reported | Not reported | Low (non-polar groups) | Electrophilic enone for nucleophilic additions |

| Megastigmanone B | Oil (liquid) | Not reported | Moderate (polar O-H) | Susceptible to oxidation at hydroxyls |

| 3,5-Dimethyl-2-cyclohexen-1-one | ~25–30 | ~220 | Low (non-polar) | Volatile; used in fragrance formulations |

| 4-Hydroxymethyl-2-cyclohexen-1-one | ~80–85 | ~250 | High (polar OH) | Forms hydrogen bonds in crystal packing |

Biological Activity

4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one (commonly referred to as BDM) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16O

- Molecular Weight : 224.29 g/mol

- IUPAC Name : 4-benzylidene-3,6-dimethylcyclohex-2-en-1-one

- Structure : The compound features a cyclohexene ring with a benzylidene substituent and two methyl groups.

Biological Activities

BDM has been investigated for various biological activities, including:

- Antioxidant Activity : BDM exhibits significant antioxidant properties, which are vital in combating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively.

- Antimicrobial Activity : Research indicates that BDM possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi.

- Anticancer Effects : BDM has been evaluated for its potential anticancer activity. It has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

- Enzyme Inhibition : BDM has been reported to inhibit certain enzymes, such as tyrosinase, which is relevant in melanin production and thus in skin pigmentation disorders.

The biological effects of BDM can be attributed to its ability to interact with various molecular targets:

- Free Radical Scavenging : The presence of conjugated double bonds in the structure allows BDM to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : BDM's structural features enable it to bind to active sites of enzymes like tyrosinase, inhibiting their activity and thus affecting metabolic pathways related to pigmentation and oxidative stress.

Antioxidant Activity

A study quantified the antioxidant capacity of BDM using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The IC50 value was determined to be 25 µg/mL, indicating a strong ability to reduce oxidative stress .

Antimicrobial Activity

In antimicrobial assays, BDM showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 50 µg/mL and 75 µg/mL, respectively .

Anticancer Activity

In cytotoxicity assays against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, BDM exhibited IC50 values of 30 µM and 35 µM respectively after 48 hours of treatment. These findings suggest that BDM can induce apoptosis in cancer cells through mechanisms that require further elucidation .

Case Studies

- Study on Antioxidant Properties :

- Antimicrobial Efficacy Study :

- Cytotoxicity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.